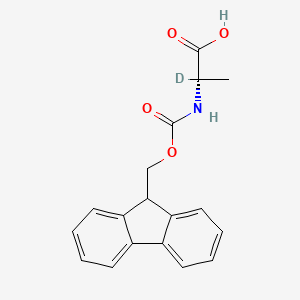

Fmoc-Ala-OH-d1

Description

Contextualization of N-Fluorenylmethoxycarbonyl-L-Alanine-d1 (Fmoc-Ala-OH-d1) in the Landscape of Protected Amino Acids

Fmoc-Ala-OH-d1 belongs to a class of compounds known as protected amino acids, which are fundamental building blocks in the synthesis of peptides and proteins. The N-terminus of the alanine (B10760859) molecule is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is crucial for preventing unwanted reactions at the amino group during peptide synthesis, allowing for the controlled, stepwise addition of amino acids to a growing peptide chain. chemicalbook.combiosynth.com

The Fmoc group is favored in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). chemicalbook.comchemicalbook.com This orthogonality allows for the selective deprotection of the N-terminus without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the solid support. sigmaaldrich.com The use of Fmoc-protected amino acids has become a cornerstone of modern peptide chemistry, enabling the synthesis of complex peptides with high purity and yield. chemicalbook.com

Foundational Significance of Isotopic Labeling (Deuterium) in Chemical and Biochemical Investigations

Isotopic labeling, the replacement of an atom in a molecule with one of its isotopes, is a powerful technique for elucidating chemical and biological processes. rsc.org Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a particularly useful label due to its non-radioactive nature and its significant mass difference from protium (B1232500) (¹H). This mass difference can lead to a kinetic isotope effect, where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond, providing insights into reaction mechanisms. mdpi.com

In biochemical investigations, deuterium labeling is widely employed in techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. rsc.orgyoutube.com In NMR, the substitution of protons with deuterons can simplify complex spectra and allow for the study of molecular structure and dynamics. uzh.ch In mass spectrometry, the mass shift introduced by deuterium enables the tracking of molecules in metabolic pathways and the quantification of proteins and their turnover rates. chemicalbook.com

Rationale for Deuterium Labeling at Specific Sites (e.g., alpha-carbon) in Amino Acid Derivatives

The specific placement of a deuterium atom within an amino acid derivative like Fmoc-Ala-OH-d1 is a deliberate strategy to probe particular aspects of molecular structure and function. Labeling at the alpha-carbon (Cα), the carbon atom adjacent to the carboxyl and amino groups, has been shown to be a sensitive probe of the local peptide backbone conformation. aip.orgnih.gov

The vibrational frequency of the Cα-D bond is sensitive to the dihedral angles (phi and psi) that define the conformation of the peptide backbone. aip.org This makes α-deuterated amino acids valuable tools in vibrational spectroscopy, such as infrared (IR) spectroscopy, for studying the secondary structure of peptides and proteins. aip.orgnih.gov The Cα-D bond absorbs in a region of the IR spectrum that is largely free from other protein vibrations, making it an excellent spectroscopic reporter. aip.org This site-specific labeling provides a level of detail about conformational dynamics that is often difficult to obtain with other methods. researchgate.net

Overview of Key Research Trajectories and Academic Utility of Fmoc-Ala-OH-d1

The academic utility of Fmoc-Ala-OH-d1 and other deuterated amino acids is centered on their application in sophisticated analytical techniques to study biological systems at the molecular level. Key research trajectories include:

Structural Biology: The incorporation of Fmoc-Ala-OH-d1 into peptides allows for detailed conformational analysis using NMR and vibrational spectroscopy. These studies contribute to a better understanding of protein folding, misfolding, and the structural basis of protein function. aip.orgnih.gov

Metabolic Research: Deuterium-labeled amino acids are used as tracers to follow the metabolic fate of amino acids in cells and organisms. By tracking the incorporation of the deuterium label into newly synthesized proteins, researchers can measure protein turnover rates and study metabolic fluxes in various physiological and pathological states. chemicalbook.com

Mass Spectrometry-Based Proteomics: In quantitative proteomics, peptides containing stable isotopes serve as internal standards for the accurate quantification of their non-labeled counterparts. Fmoc-Ala-OH-d1 can be used to synthesize these labeled peptides, which are essential for comparative studies of protein expression levels. apmaldi.com

Mechanistic Enzymology: The kinetic isotope effect associated with deuterium substitution can be exploited to investigate the mechanisms of enzyme-catalyzed reactions involving amino acids.

The ability to synthesize peptides with site-specific isotopic labels using reagents like Fmoc-Ala-OH-d1 provides researchers with a powerful toolkit to address fundamental questions in chemistry, biology, and medicine.

Data Tables

Table 1: Physicochemical Properties of Fmoc-Ala-OH and Fmoc-Ala-OH-d1

| Property | Fmoc-Ala-OH | Fmoc-Ala-OH-d1 |

| Molecular Formula | C₁₈H₁₇NO₄ | C₁₈H₁₆DNO₄ |

| Molecular Weight | 311.33 g/mol sigmaaldrich.com | ~312.34 g/mol |

| Appearance | White to off-white solid medchemexpress.com | White to off-white solid |

| Melting Point | 147-153 °C chemicalbook.com | Not readily available |

| Solubility | Soluble in DMSO medchemexpress.com | Soluble in DMSO |

Table 2: Spectroscopic Data for Distinguishing Fmoc-Ala-OH and Fmoc-Ala-OH-d1

| Spectroscopic Technique | Fmoc-Ala-OH | Fmoc-Ala-OH-d1 | Rationale for Difference |

| ¹H NMR | Signal corresponding to the α-proton is present. | Absence of the α-proton signal. | The deuterium atom at the α-carbon does not produce a signal in ¹H NMR, simplifying the spectrum. |

| Mass Spectrometry | Molecular ion peak corresponding to its mass. | Molecular ion peak shifted by approximately +1 Da. | The presence of the heavier deuterium isotope increases the overall mass of the molecule. |

| Infrared (IR) Spectroscopy | C-H stretching vibration around 2900 cm⁻¹. | C-D stretching vibration around 2100 cm⁻¹. aip.org | The heavier mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond. |

Structure

3D Structure

Properties

Molecular Formula |

C18H17NO4 |

|---|---|

Molecular Weight |

312.3 g/mol |

IUPAC Name |

(2S)-2-deuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11D |

InChI Key |

QWXZOFZKSQXPDC-YVBYIIFJSA-N |

Isomeric SMILES |

[2H][C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Precursor Derivatization for Fmoc Ala Oh D1

Development of Stereoselective and Regioselective Deuterium (B1214612) Labeling Strategies for Alanine (B10760859) Precursors

The critical step in synthesizing Fmoc-Ala-OH-d1 is the selective incorporation of a deuterium atom at the α-position of the alanine precursor. This requires methods that are not only regioselective, targeting the correct carbon atom, but also stereoselective, preserving the desired L- or D-configuration of the amino acid.

Enantioselective α-Deuteration Techniques

Achieving enantioselectivity in α-deuteration is paramount to producing chirally pure deuterated alanine. Several advanced methods have been developed to address this challenge. acs.org

Biocatalysis has emerged as a powerful tool for the selective deuteration of amino acids under mild conditions. chemrxiv.org One innovative approach involves a dual-protein catalytic system that can achieve site- and stereoselective deuteration. wisc.edu For instance, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, when paired with a partner protein, can catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of an amino acid. wisc.edu By carefully selecting the enzymes and reaction conditions, it is possible to direct the deuteration specifically to the α-carbon. wisc.edu

Another notable biocatalytic method utilizes a PLP-dependent Mannich cyclase, LolT, which has demonstrated the ability to deuterate a wide array of L-amino acids with high efficiency and strict stereoretention. escholarship.org This enzyme uses D₂O as the deuterium source and can achieve complete deuteration in minutes for many substrates. escholarship.org Furthermore, a combination of a biocatalytic deuteration catalyst and an amino acid dehydrogenase can be used in a one-pot synthesis to introduce a deuterium atom, a ¹⁵N-label, and create a chiral center simultaneously. chemrxiv.org

A chemoenzymatic strategy has also been developed that employs a whole-cell catalyst system for the synthesis of deuterated amino acids from simple aldehydes, offering high yields and excellent selectivity.

Table 1: Comparison of Biocatalytic Deuteration Methods

| Method | Key Features | Advantages |

|---|---|---|

| Dual-Protein Catalysis | Utilizes two interacting proteins (e.g., aminotransferase and a partner protein) to control deuteration site. wisc.edu | High site- and stereoselectivity. wisc.edu |

| PLP-Dependent Mannich Cyclase (LolT) | Employs a single, versatile enzyme for α-deuteration of a broad range of L-amino acids. escholarship.org | Rapid reaction times, excellent stereocontrol, and broad substrate scope. escholarship.org |

| H₂-Driven Biocatalytic Platform | Combines a deuteration catalyst with reductive amination enzymes, using D₂O and ¹⁵NH₄⁺ as inexpensive isotopic sources. chemrxiv.orgrsc.org | Atom-efficient, avoids pre-labeled reagents, and allows for multiple isotopic labeling in a single step. rsc.org |

| Whole-Cell Chemoenzymatic Platform | Uses whole-cell catalysts to produce deuterated amino acids from aldehydes. | High yields, excellent selectivity, and broad substrate scope. |

Chemo-enzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis. These strategies often involve the enzymatic deuteration of a precursor, which is then chemically converted to the final product. For example, enzyme-catalyzed H/D exchange can be performed in a fully deuterated medium to produce α- and β-deuterated amino acids. researchgate.net The precise location of the deuterium incorporation is then confirmed by techniques like ¹H NMR spectroscopy. researchgate.net

Another approach involves the enzymatic transamination of deuterated α-keto acids. Previous strategies have successfully used enzyme-catalyzed deuteride (B1239839) delivery via NADH in reductive amination and transamination reactions to produce deuterated amino acids.

Hydrogen Isotope Exchange (HIE) is a direct method for replacing hydrogen with deuterium. rsc.org These reactions can be catalyzed by acids, bases, or metals. researchgate.net For α-deuteration of alanine, base-catalyzed HIE is a common approach. scispace.com Recently, a simple and efficient method for the enantioselective α-deuteration of α-amino acid derivatives has been developed using sodium ethoxide in deuterated ethanol (B145695) (EtOD). acs.orgnih.gov This method proceeds with a high degree of chirality preservation, especially at low temperatures. acs.org

Metal-catalyzed HIE offers another route. Catalysts such as ruthenium on carbon (Ru/C) have been used for the regioselective deuteration of the α-position of amino acids in D₂O under a hydrogen atmosphere. rsc.orgnih.gov Palladium on carbon (Pd/C) in the presence of aluminum and D₂O also serves as an effective system for selective H-D exchange. mdpi.comresearchgate.net

A notable catalytic system for the stereoinversion of L-alanine to deuterated D-alanine uses a combination of an achiral pyridoxal analog and a chiral base. nih.gov This method operates under mild, neutral pD conditions without the need for protecting groups. nih.gov

Table 2: HIE Methods for Alanine Deuteration

| Method | Catalyst/Reagents | Key Features |

|---|---|---|

| Base-Catalyzed HIE | NaOEt in EtOD acs.orgnih.gov | Simple, efficient, and enantioretentive at low temperatures. acs.org |

| Ruthenium-Catalyzed HIE | Ru/C, D₂O, H₂ rsc.orgnih.gov | Regioselective for the α-position, high deuterium incorporation. nih.gov |

| Palladium-Catalyzed HIE | Pd/C, Al, D₂O mdpi.comresearchgate.net | Environmentally benign, uses in situ generated D₂ gas. mdpi.comresearchgate.net |

| Biomimetic Catalytic Stereoinversion | Achiral pyridoxal analog and a chiral base nih.gov | Allows for deuteration with inversion of stereochemistry. nih.gov |

Deuterium Incorporation Beyond the Alpha-Carbon (e.g., Methyl Groups of Alanine-d4)

While Fmoc-Ala-OH-d1 specifically refers to α-deuteration, the synthesis of alanine with deuterium at other positions, such as the methyl group (β-carbon) to create L-Alanine-d4, is also of significant interest for various applications. lookchem.comangenechemical.comglpbio.comisotope.com The synthesis of L-Alanine-d4, where the α-hydrogen and the three methyl hydrogens are replaced by deuterium, provides a heavily labeled internal standard for metabolic studies. lookchem.compnas.org

The synthesis of these more extensively deuterated alanines often involves multi-step chemical syntheses starting from deuterated precursors. For instance, late-stage β-C(sp³)–H deuteration of N-protected alanine has been achieved with a high degree of deuterium incorporation in the methyl group without significant loss of stereochemical integrity. chemrxiv.org

Optimized Fmoc Protection Strategies for Deuterated Alanine Derivatives

Once the deuterated alanine precursor has been synthesized, the final step is the introduction of the Fmoc protecting group onto the amino function. This is a standard procedure in peptide chemistry, but optimization is key to ensure high yields and prevent any side reactions or racemization of the carefully prepared deuterated amino acid.

The most common method for Fmoc protection is the reaction of the deuterated alanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The choice of base and solvent is crucial to maintain the stereochemical purity of the deuterated alanine. Typically, a mild inorganic base like sodium bicarbonate or sodium carbonate in a mixed aqueous-organic solvent system (e.g., dioxane/water or acetone (B3395972)/water) is employed.

The reaction progress is monitored by thin-layer chromatography (TLC) until all the starting deuterated alanine has been consumed. The Fmoc-protected product is then isolated by extraction and purified by crystallization or chromatography. The final Fmoc-Ala-OH-d1 is a stable, crystalline solid that can be directly used in solid-phase peptide synthesis (SPPS). benchchem.com Commercially available Fmoc-protected deuterated alanines, such as Fmoc-Alanine-OH-3,3,3-d3 and Fmoc-[D₄]Ala-OH, are also available for specific research needs. cortecnet.comisotope.combachem.combocsci.com

Compatibility with Deuterium-Labeled Precursors and Reaction Conditions

The synthesis of Fmoc-Ala-OH-d1 primarily relies on the use of deuterium-labeled L-alanine (Ala-d1) as a starting precursor. The most direct and efficient method involves the reaction of L-alanine-2-d1 with an Fmoc-donating reagent. A common protocol utilizes N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu) in a biphasic solvent system, such as water and 1,4-dioxane, with sodium carbonate as a base. This method can achieve high yields, often exceeding 85%, with excellent preservation of the deuterium label. benchchem.comchemicalbook.com

Alternatively, Fmoc-Cl can be used as the protecting group source. In this procedure, Ala-d1 is dissolved in a solvent like acetone and added to a solution of Fmoc-Cl and sodium bicarbonate. benchchem.com Due to the exothermic nature of this reaction, cooling to 0°C is crucial to maintain the integrity of the deuterium label. benchchem.com The reaction conditions must be carefully controlled to prevent any back-exchange of the deuterium atom. This typically involves working under inert conditions and managing the pH, especially in aqueous solutions. benchchem.com

The choice of deuterium source is also a critical consideration. While D₂O can be used, other sources like d4-methanol or d6-acetone have shown high deuterium incorporation levels in other catalytic systems. core.ac.uk For instance, Pd-catalyzed difluoromethylation has been adapted for deuterium incorporation by adding D₂O to the reaction chamber generating the reactive species. au.dk

Minimization of Epimerization During Fmocylation

Epimerization, the change in configuration at a chiral center, is a significant concern during peptide synthesis, including the Fmoc protection step. While the Fmoc group is introduced to the amino group of alanine, the reaction conditions, particularly the use of base, can create an environment where the α-proton can be abstracted, leading to racemization.

Several strategies are employed to minimize epimerization during the synthesis of Fmoc-protected amino acids. The choice of base and solvent is critical. While piperidine (B6355638) is commonly used for Fmoc deprotection in solid-phase peptide synthesis (SPPS), its prolonged use or use at elevated temperatures can increase epimerization. nih.govacs.org Studies have shown that using alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can significantly reduce epimerization rates compared to piperidine. nih.govresearchgate.net For instance, in the synthesis of a thioamide-containing peptide, using 2% DBU for deprotection resulted in only 1% epimerization, compared to 7% with 10% piperidine. nih.gov

The reaction temperature is another crucial factor. Lowering the temperature during the Fmocylation reaction can help to minimize the risk of epimerization. benchchem.com Furthermore, the coupling reagents used in subsequent peptide synthesis steps can also influence the degree of epimerization. The use of coupling reagents like EDC/HOBt has been studied to reduce epimerization. uea.ac.uk Optimized Fmoc-deprotection and coupling conditions are essential, especially for racemization-prone amino acid derivatives. nih.gov

The risk of epimerization is not limited to the initial Fmocylation. Each subsequent deprotection step in SPPS can contribute to the cumulative epimerization of the C-terminal amino acid. nih.gov Therefore, careful optimization of the entire synthesis strategy is necessary to maintain the stereochemical integrity of the final product.

Considerations for Yield, Purity, and Scalability in Fmoc-Ala-OH-d1 Synthesis

Achieving high yield, purity, and scalability are paramount in the synthesis of Fmoc-Ala-OH-d1 for both research and potential industrial applications. The direct synthesis method, starting from L-alanine-2-d1 and Fmoc-Osu, is often preferred for its high efficiency and yields, which can surpass 85%. benchchem.com This method also generally results in high isotopic purity (>99%). benchchem.com

Purification is a critical step to ensure the final product is free of impurities such as unreacted starting materials, byproducts from the Fmoc reagent (like Fmoc-OH), and dipeptides (Fmoc-Ala-Ala-OH). nih.gov A common purification strategy involves acidification of the aqueous reaction mixture to precipitate the Fmoc-Ala-OH-d1, followed by extraction with an organic solvent like dichloromethane (B109758) to remove any remaining Fmoc derivatives. benchchem.com Recrystallization can further enhance the purity of the final product. researchgate.net

For scalability, the choice of synthetic route and purification method is crucial. While column chromatography can be effective for purification, it is often not practical or cost-effective for large-scale industrial production. researchgate.net Therefore, methods that rely on precipitation and recrystallization are generally more favorable for industrial synthesis. researchgate.net The stability of the product and intermediates is also a key consideration for scalability. For example, the formation of diketopiperazines can be a side reaction in SPPS, leading to impurities. acs.org

The table below summarizes key parameters for different synthetic approaches to Fmoc-Ala-OH. While specific data for the d1-analog is limited, these values provide a general comparison.

| Synthetic Method | Typical Yield (%) | Key Advantages | Key Limitations |

| Direct Synthesis (from Ala-d1) | >85 benchchem.com | High efficiency, high isotopic purity benchchem.com | Requires deuterated starting material benchchem.com |

| Catalytic Transfer Deuteration | 74 benchchem.com | Does not require pre-deuterated substrates benchchem.com | Complex purification, lower yield benchchem.com |

Green Chemistry Principles in the Synthesis of Fmoc-Ala-OH-d1

The principles of green chemistry aim to reduce the environmental impact and improve the safety of chemical processes. In the context of Fmoc-Ala-OH-d1 synthesis, these principles can be applied to various aspects of the production process. rsc.org

Implementation of Sustainable Solvents and Reaction Media

A major focus of green chemistry in peptide synthesis is the replacement of hazardous organic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) with more sustainable alternatives. rsc.orgadvancedchemtech.combiotage.com Water is an environmentally friendly solvent that has been explored for use in solid-phase peptide synthesis (SPPS). advancedchemtech.comresearchgate.net Other greener solvents that have been investigated include acetonitrile (B52724), 2-propanol, acetone, and N-methyl-2-pyrrolidone (NMP). biotage.combiosolve-chemicals.eu

The choice of a greener solvent must be compatible with all reaction steps, including the dissolution of reagents, the reaction itself, and the purification process. For example, acetonitrile is a suitable solvent for coupling Fmoc-amino acids. biosolve-chemicals.eu The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) has also been explored as greener alternatives to DMF and NMP. biotage.com However, the efficiency of steps like Fmoc deprotection can be highly sensitive to the solvent choice, requiring careful optimization. biotage.com

Catalyst Development for Deuterium Exchange and Protection Steps

Catalysis plays a crucial role in developing greener and more efficient synthetic methods. In the context of Fmoc-Ala-OH-d1, catalyst development is relevant for both the deuterium incorporation step and the Fmoc protection step.

For deuterium exchange, transition metal catalysts, such as those based on iridium or palladium, have been developed for H/D exchange reactions. core.ac.ukacs.org These catalysts can facilitate the incorporation of deuterium from sources like D₂O or deuterated solvents. core.ac.ukau.dk The development of catalysts that operate under mild conditions with high efficiency and selectivity is a key area of research. acs.org For instance, ruthenium catalysts have been used for the direct deuteration of aldehydes using D₂O as the deuterium source. researchgate.net

In the Fmoc protection step, the use of catalysts could potentially lead to milder reaction conditions and reduced side reactions. While the standard Schotten-Baumann conditions are often used, research into catalytic methods for N-protection could offer greener alternatives. Furthermore, the development of more efficient catalysts for the removal of the Fmoc group, which are less prone to causing epimerization than traditional bases, is an active area of research. nih.govresearchgate.net

Scale-Up Considerations and Industrial Synthesis Challenges

Scaling up the synthesis of Fmoc-Ala-OH-d1 from the laboratory to an industrial scale presents several challenges. benchchem.comuea.ac.uk These include ensuring consistent product quality, controlling costs, and managing the safety and environmental impact of the process.

The choice of synthetic route is a primary consideration for scalability. Direct synthesis from a deuterated precursor is often preferred due to its simplicity and high isotopic purity. benchchem.com However, the cost and availability of the deuterated starting material can be a limiting factor for large-scale production.

Purification is another significant challenge. Methods that are suitable for small-scale laboratory synthesis, such as column chromatography, are often not economically viable for industrial production. researchgate.net Therefore, developing robust crystallization or precipitation methods for purification is essential. researchgate.net The physical properties of the product, such as its solubility and stability, play a crucial role in the design of an efficient purification process. rsc.org

Managing impurities is also critical. Side reactions, such as the formation of dipeptides or epimerization, must be minimized through careful process optimization. nih.govnih.gov The presence of even small amounts of impurities can affect the performance of the final product, particularly in applications like peptide synthesis. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Isotopic Fidelity and Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precision Isotopic Analysis and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural and dynamic analysis of isotopically labeled molecules. measurlabs.com Its ability to probe the local environment of specific nuclei provides unparalleled insight into isotopic incorporation and its effects on molecular conformation.

High-resolution proton (¹H) NMR spectroscopy is a primary tool for verifying the site-specific deuteration in Fmoc-Ala-OH-d1. In the non-deuterated Fmoc-Ala-OH, the α-proton gives a characteristic signal. chemicalbook.com The substitution of this proton with a deuterium (B1214612) atom in Fmoc-Ala-OH-d1 results in the disappearance of this corresponding signal in the ¹H NMR spectrum, providing direct evidence of successful deuteration at the C2 position. benchchem.com The spectra of deuterated alanine (B10760859) molecules show distinct changes compared to their non-deuterated counterparts. researchgate.net For instance, the ¹H NMR spectrum of L-alanine in D₂O displays signals for the α-proton and the methyl protons. researchgate.net In a deuterated alanine system, the complexity of the spectrum is reduced, which can simplify analysis by minimizing signal overlap. benchchem.com

A comparative analysis of the ¹H NMR spectra of Fmoc-Ala-OH and its deuterated analog highlights these differences. The following table illustrates typical chemical shifts for the non-deuterated compound.

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Fmoc group | 7.29-7.75 | m |

| α-CH | 4.4 | m |

| CH₃ | 1.4 | d |

Note: Data compiled from representative spectra. benchchem.comscienceopen.com m denotes multiplet, and d denotes doublet.

In the spectrum of Fmoc-Ala-OH-d1, the multiplet at approximately 4.4 ppm, corresponding to the α-CH proton, would be absent, confirming the isotopic substitution.

Deuterium (²H) NMR spectroscopy offers a direct method for observing the incorporated deuterium atom. This technique is highly specific as it only detects deuterium nuclei, providing a clear signal for the labeled site. The chemical shift of the deuterium signal in Fmoc-Ala-OH-d1 confirms its position at the α-carbon. Furthermore, ²H NMR is a powerful tool for studying the dynamics of the C-D bond. utoronto.ca By analyzing the relaxation parameters of the deuterium nucleus, information about the motional freedom and local environment of the α-carbon can be obtained, which is crucial for understanding the behavior of deuterated peptides in solution and solid states. utoronto.ca

The substitution of a proton with a deuteron (B1233211) introduces subtle but measurable changes in the NMR parameters of neighboring nuclei, known as isotope effects. huji.ac.il These effects arise from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, which leads to a slight shortening of the bond length. researchgate.net This alteration in molecular geometry affects the electron shielding of nearby nuclei, causing shifts in their resonance frequencies. researchgate.net

For Fmoc-Ala-OH-d1, the primary isotope effect is the direct change in chemical shift when observing ²H instead of ¹H. huji.ac.il Secondary isotope effects are observed on the chemical shifts of adjacent nuclei, such as the ¹³C nuclei of the α-carbon, the carbonyl carbon, and the methyl carbon. huji.ac.ilscispace.com These shifts, though small (typically in the range of parts per billion), are detectable with high-field NMR spectrometers and provide valuable structural information. cdnsciencepub.com For example, a one-bond isotope shift on the attached carbon can be between 0.2 and 1.5 ppm. huji.ac.il Similarly, deuterium substitution can affect the spin-spin coupling constants (J-couplings) between adjacent nuclei. cdnsciencepub.com Studying these isotope effects can provide detailed insights into hydrogen bonding and molecular conformation. acs.orgmdpi.com

In the context of larger peptides and proteins incorporating deuterated amino acids, advanced NMR techniques are essential. acs.org One of the most powerful methods is Transverse Relaxation-Optimized Spectroscopy (TROSY), particularly methyl-TROSY. researchgate.netutoronto.ca While Fmoc-Ala-OH-d1 itself is a small molecule, its utility is in the synthesis of larger peptides. When [¹³CH₃]-labeled alanine is incorporated alongside deuteration at other sites, the methyl group can serve as a sensitive probe of protein structure and dynamics. researchgate.netnih.gov

The methyl-TROSY technique is particularly beneficial for studying high-molecular-weight systems because it reduces the signal broadening caused by fast transverse relaxation. isotope.comacs.org This is achieved by exploiting the interference between dipole-dipole and chemical shift anisotropy relaxation mechanisms. nih.gov By using highly deuterated proteins selectively protonated at methyl groups (such as those from alanine, isoleucine, leucine, and valine), high-resolution spectra of molecules up to 1 MDa can be obtained. utoronto.caisotope.com The incorporation of deuterated alanine derivatives like Fmoc-Ala-OH-d1 into such schemes is crucial for minimizing proton-proton relaxation pathways, thereby enhancing spectral quality. utoronto.ca

Solid-state NMR (ssNMR) provides a means to study the structure and dynamics of molecules in the solid phase, which is particularly relevant for understanding the properties of Fmoc-amino acids in the context of solid-phase peptide synthesis. utoronto.ca For deuterated compounds like Fmoc-Ala-OH-d1, ²H ssNMR can reveal detailed information about the orientation and dynamics of the C-D bond vector. By analyzing the quadrupolar line shapes, one can characterize motions such as rotations and librations of the alanine side chain within the crystalline or resin-bound state. scispace.com This information is critical for understanding the conformational constraints and reactivity of the amino acid during peptide synthesis.

Mass Spectrometry (MS) for Isotopic Purity, Fragmentation Analysis, and Quantitative Research

Mass spectrometry is an indispensable tool for the characterization of isotopically labeled compounds, offering high sensitivity and accuracy for determining isotopic enrichment and molecular integrity. rsc.orgrsc.org

The primary application of MS in the analysis of Fmoc-Ala-OH-d1 is the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can precisely determine the mass-to-charge ratio (m/z) of the molecule, allowing for the verification of deuterium incorporation. nih.gov The molecular weight of Fmoc-Ala-OH is 311.34 g/mol glentham.com, while Fmoc-Ala-OH-d1 has a molecular weight of approximately 312.34 g/mol . medchemexpress.commedchemexpress.com This +1 Da mass shift is a clear indicator of successful single deuteration. benchchem.com

MS is also crucial for assessing isotopic purity. By analyzing the isotopic distribution of the molecular ion peak, the percentage of the deuterated species relative to any non-deuterated (d0) or multiply deuterated impurities can be quantified. rsc.orgnih.govresearchgate.net This is vital for applications where a high degree of isotopic enrichment is required, such as in quantitative proteomics or as internal standards. rsc.org

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) |

|---|---|---|

| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 312.12 |

| Fmoc-Ala-OH-d1 | C₁₈H₁₆DNO₄ | 313.12 |

Note: The table shows the expected m/z for the protonated molecular ions.

Fragmentation analysis using tandem mass spectrometry (MS/MS) provides further structural confirmation. thermofisher.com By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. nih.gov The fragmentation pattern of Fmoc-Ala-OH-d1 will differ from that of its non-deuterated counterpart, with fragments containing the α-carbon showing a +1 Da mass shift. This helps to confirm the site of deuteration. nih.gov Techniques like collision-induced dissociation (CID), electron transfer dissociation (ETD), and higher-energy collisional dissociation (HCD) are employed to study these fragmentation pathways. thermofisher.combohrium.com

In quantitative research, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), deuterated amino acids serve as internal standards. thermofisher.comwikipedia.orgisotope.comresearchgate.net The known mass difference between the "light" (non-deuterated) and "heavy" (deuterated) forms allows for accurate quantification of proteins and peptides in complex biological samples by comparing the peak intensities in the mass spectrum. thermofisher.comwikipedia.org The use of Fmoc-Ala-OH-d1 in peptide synthesis enables the creation of heavy-labeled peptides for such quantitative studies. chempep.com

High-Resolution Mass Spectrometry for Isotopic Purity and Distribution

High-resolution mass spectrometry (HRMS) is a cornerstone technique for verifying the isotopic purity of Fmoc-Ala-OH-d1. nih.gov This method allows for the precise mass determination of the molecule and its isotopologues, which are molecules that differ only in their isotopic composition. nih.gov The high resolving power of HRMS can distinguish between the deuterated compound and its non-deuterated counterpart, as well as any other potential isotopic impurities. nih.govbenchchem.com

The isotopic purity is calculated based on the relative abundance of the H/D isotopologue ions (D0 - Dn) in the mass spectrum. nih.gov For Fmoc-Ala-OH-d1, a distinct +1 Da mass shift is observed compared to the non-deuterated Fmoc-Ala-OH, confirming the incorporation of a single deuterium atom. benchchem.com The distribution of isotopes within the sample can also be assessed, providing a comprehensive profile of the isotopic enrichment.

Table 1: Theoretical and Observed Mass Data for Fmoc-Ala-OH and Fmoc-Ala-OH-d1

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) by HRMS |

|---|---|---|---|

| Fmoc-Ala-OH | C₁₈H₁₇NO₄ | 311.1158 | 311.1155 |

This table is for illustrative purposes and actual observed masses may vary slightly depending on instrumentation and experimental conditions.

Fragmentation Pathways of Deuterated Fmoc-Amino Acid Derivatives

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of deuterated Fmoc-amino acid derivatives like Fmoc-Ala-OH-d1. niscpr.res.inbvsalud.org By subjecting the parent ion to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which provides structural information and confirms the position of the deuterium label. nih.gov

In the case of Fmoc-protected amino acids, a notable fragmentation event is the neutral loss of the Fmoc group. niscpr.res.in The fragmentation patterns of deuterated peptides can be complex, and the presence of the deuterium atom can influence the fragmentation pathways. researchgate.netdiva-portal.org For instance, studies on Fmoc-protected dipeptides have shown that the protonated molecules can undergo a McLafferty-type rearrangement followed by the loss of CO2 to form a [M+H-Fmoc+H]+ ion. nih.gov The subsequent fragmentation of this ion can help differentiate between isomeric dipeptides. nih.gov

A novel fragmentation rearrangement has been observed in N-terminal protected amino acids, including Fmoc-protected derivatives, involving a carboxyl oxygen negative charge migration. niscpr.res.inbvsalud.org This rearrangement is influenced by the blocking status of the C-terminal and appears to be independent of the N-terminal and side-chain protecting groups. niscpr.res.in

Quantitative Analysis of Fmoc-Ala-OH-d1 in Research Matrices via Isotopic Dilution

Isotope dilution mass spectrometry (IDMS) is a highly accurate and sensitive method for the quantitative analysis of Fmoc-Ala-OH-d1 in various research matrices. mdpi.comannlabmed.org This technique utilizes a known amount of an isotopically labeled internal standard, which in this case would be Fmoc-Ala-OH with a different isotopic label (e.g., ¹³C or ¹⁵N) or a different deuteration pattern, to be spiked into the sample. nih.govcore.ac.uk

Since the deuterated analyte (Fmoc-Ala-OH-d1) and the internal standard are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. nih.gov This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly precise and accurate quantification. mdpi.com The concentration of the analyte is determined by the ratio of the signal responses of the analyte and the internal standard. nih.gov

The method's accuracy can be verified by comparing the results with other quantitative techniques. mdpi.com The limit of detection (LOD) and limit of quantitation (LOQ) are determined to establish the sensitivity of the assay. nih.gov

Table 2: Key Parameters in Isotopic Dilution Analysis of Fmoc-Ala-OH-d1

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Internal Standard | Isotopically labeled analog of the analyte. | e.g., ¹³C₆, ¹⁵N₄-Fmoc-Arg(Pbf)-OH |

| Calibration Curve | Plots the ratio of analyte to internal standard peak areas against known concentrations. | Linear over a defined concentration range |

| Recovery | The percentage of the analyte recovered through the analytical process. | Typically >95% |

This table presents typical parameters and values may vary based on the specific assay and matrix.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Structural Dynamics (e.g., proteins/peptides incorporating Fmoc-Ala-OH-d1)

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins and peptides in solution. mdpi.comthermofisher.com When a protein or peptide containing Fmoc-Ala-OH-d1 is introduced into a D₂O-based solvent, the amide hydrogens on the peptide backbone exchange with deuterium atoms from the solvent. mdpi.com The rate of this exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons. thermofisher.com

By measuring the rate of deuterium uptake over time using mass spectrometry, information about the protein's structure, flexibility, and interactions can be obtained. thermofisher.com Regions of the protein that are highly flexible or solvent-exposed will exchange hydrogens for deuterium more rapidly than regions that are folded and protected from the solvent. The incorporation of Fmoc-Ala-OH-d1 itself does not directly participate in the backbone H-D exchange but its presence within a peptide can be used to probe the local environment and dynamics.

HDX-MS is particularly useful for:

Mapping protein-ligand binding sites. mdpi.com

Identifying allosteric effects. thermofisher.com

Characterizing conformational changes upon protein-protein interaction. glennmasson.com

Studying intrinsically disordered regions of proteins. thermofisher.com

Chromatographic Methods for Stereochemical and Chemical Purity Assessment

Chromatographic techniques are indispensable for assessing the stereochemical and chemical purity of Fmoc-Ala-OH-d1. benchchem.com

Chiral Chromatography for Enantiomeric Purity Determination

Chiral chromatography is the gold standard for determining the enantiomeric purity of Fmoc-Ala-OH-d1. phenomenex.com This technique separates the L- and D-enantiomers of the compound, allowing for the quantification of any unwanted D-isomer. mdpi.com High enantiomeric purity is crucial, as the biological activity of peptides is highly dependent on their stereochemistry. phenomenex.com

Two main approaches are used for chiral separation:

Direct method: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. rsc.org Polysaccharide-based CSPs are commonly used for the separation of Fmoc-protected amino acids. phenomenex.com

Indirect method: Involves derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. rsc.org

The enantiomeric excess (e.e.) is a measure of the purity, with a high e.e. indicating a small amount of the undesired enantiomer. For many applications, an enantiomeric purity of >99% is required. phenomenex.com

High-Performance Liquid Chromatography (HPLC) Method Development for Deuterated Analogs

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the chemical purity of Fmoc-Ala-OH-d1 and for its separation from related impurities. cat-online.comresearchgate.net Method development for deuterated analogs like Fmoc-Ala-OH-d1 is similar to that for their non-deuterated counterparts, but with careful consideration of potential isotopic effects.

A typical reversed-phase HPLC method would involve:

Column: An octadecyl-silylated silica (B1680970) column (C18) is commonly used.

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., containing trifluoroacetic acid) is often employed. phenomenex.com

Detection: UV detection is suitable due to the chromophoric Fmoc group. cat-online.com

The method is optimized to achieve good separation of the main compound from any potential impurities, such as byproducts from the synthesis or degradation products. The use of pre-column derivatization with reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can enhance the sensitivity and selectivity of the analysis, especially when coupled with tandem mass spectrometry. deepdyve.comnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Fmoc-Ala-OH |

| Fmoc-Ala-OH-d1 |

| Acetonitrile (B52724) |

| Trifluoroacetic acid |

| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Deuterium oxide (D₂O) |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies and Intermolecular Interactions (if influenced by deuterium)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, offers a powerful, non-invasive approach to investigate the conformational landscape and intermolecular interactions of peptides and their derivatives. In the context of Fmoc-Ala-OH-d1, the strategic incorporation of a deuterium atom at the α-carbon (Cα) serves as a subtle but significant structural perturbation, inducing discernible shifts in the vibrational spectra that can be leveraged to probe localized molecular environments.

The primary and most direct spectroscopic consequence of deuteration at the Cα position is the appearance of a characteristic C-D stretching vibration. This mode is typically observed in a region of the infrared spectrum that is free from other fundamental vibrations of the molecule, thus serving as a clear vibrational reporter. The C-D bond in Fmoc-Ala-OH-d1 exhibits a vibrational frequency of approximately 2100 cm⁻¹ in infrared (IR) spectroscopy, which is distinctly separated from the C-H stretching vibrations that occur around 2900 cm⁻¹. benchchem.com This clear spectral window allows for the unambiguous monitoring of the deuterated site.

The sensitivity of vibrational frequencies to the local chemical environment makes FT-IR and Raman spectroscopy valuable for studying conformational states. The precise frequency of the C-D stretch, as well as other backbone and side-chain vibrations, can be influenced by factors such as dihedral angles (φ, ψ), hydrogen bonding patterns, and solvent polarity. While the substitution of a proton with a deuterium atom is a minimal structural change, it can influence the local conformation and dynamics. haverford.edu

Intermolecular interactions, particularly hydrogen bonding involving the carboxyl and amide groups of Fmoc-Ala-OH-d1, are critical in self-assembly processes and can be effectively studied using vibrational spectroscopy. The frequencies of the N-H stretch, C=O stretch (from both the carbamate (B1207046) and carboxylic acid), and O-H stretch are sensitive indicators of their participation in hydrogen bonds. Deuteration at the Cα position can subtly influence the hydrogen-bonding network. For instance, studies on other deuterated peptides have shown that changes in vibrational modes can reflect alterations in peptide backbone and fluorene (B118485) conformations. acs.org The use of deuterated solvents in conjunction with deuterated analytes is also a common strategy in vibrational spectroscopy to avoid spectral overlap, for example, using D₂O to shift the broad water bending mode away from the amide I' band of peptides. nih.govacs.org

Raman spectroscopy provides complementary information to FT-IR. While IR absorption is more sensitive to polar functional groups, Raman scattering is more sensitive to non-polar, polarizable moieties, such as the aromatic fluorenyl group in Fmoc. The combination of both techniques allows for a more comprehensive vibrational assignment. For instance, Raman spectroscopy can be a sensitive probe for the protonation state of amino acid side chains, and the C-D stretch has been successfully used as a Raman probe. haverford.edu

Research Findings and Vibrational Band Assignments

Detailed experimental studies comparing the full FT-IR and Raman spectra of Fmoc-Ala-OH and Fmoc-Ala-OH-d1 are not extensively documented in publicly available literature. However, based on established vibrational frequencies for the constituent functional groups and related deuterated compounds, a comparative analysis can be constructed. The introduction of deuterium at the α-carbon is expected to primarily affect the Cα-H bending and stretching modes, with smaller, indirect effects on other vibrations due to kinematic coupling.

The table below summarizes the key expected vibrational frequencies for both Fmoc-Ala-OH and its deuterated analog, Fmoc-Ala-OH-d1. The isotopic shift of the C-D stretch is the most prominent and diagnostically useful feature.

Table 1: Comparative Vibrational Frequencies (cm⁻¹) for Fmoc-Ala-OH and Fmoc-Ala-OH-d1

| Vibrational Mode | Functional Group | Expected Frequency in Fmoc-Ala-OH (cm⁻¹) | Expected Frequency in Fmoc-Ala-OH-d1 (cm⁻¹) | Influence of Deuteration |

|---|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | 3300-2500 (broad) | Negligible direct effect |

| N-H Stretch | Amide | ~3300 | ~3300 | Negligible direct effect |

| C-H Stretch (Aromatic) | Fluorenyl Group | 3100-3000 | 3100-3000 | Negligible |

| C-H Stretch (Aliphatic) | Alanine CH₃, CH | ~2970, ~2900 | ~2970 | Cα-H stretch is replaced by C-D stretch |

| C-D Stretch | Cα-Deuterium | N/A | ~2100 benchchem.com | Introduction of a new, distinct band |

| C=O Stretch (Urethane) | Fmoc Group | ~1720 | ~1720 | Minor shifts possible due to coupling |

| C=O Stretch (Carboxylic Acid) | Carboxyl Group | ~1710 | ~1710 | Minor shifts possible due to coupling |

| Amide I (C=O Stretch) | Peptide-like linkage | ~1650 | ~1650 | Minor shifts possible |

| Amide II (N-H Bend, C-N Stretch) | Peptide-like linkage | ~1550 | ~1530-1540 | Potential for small shifts |

| C-H Bend | Alanine CH₃, CH | ~1450, ~1375 | ~1450, ~1375 | Cα-H bend modes are shifted to lower frequencies |

| C-O Stretch | Carboxylic Acid, Urethane | 1300-1200 | 1300-1200 | Minor shifts possible |

The data presented in the table is interactive. Users can sort the columns to compare the expected vibrational frequencies and the influence of deuteration on different functional groups.

The study of such isotopic shifts, particularly in more advanced techniques like 2D IR spectroscopy, can provide detailed insights into intramolecular and intermolecular couplings and local structural dynamics that are not accessible through conventional 1D spectroscopy. nih.govchemrxiv.org

Applications of Fmoc Ala Oh D1 in Advanced Peptide Synthesis and Bioconjugation Chemistry

Integration of Fmoc-Ala-OH-d1 in Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin support. google.com The Fmoc protecting group is favored for its base lability, allowing for mild deprotection conditions that preserve sensitive functionalities within the peptide. nih.govnih.gov Fmoc-Ala-OH-d1 is seamlessly integrated into standard Fmoc-SPPS protocols, substituting its non-deuterated counterpart, Fmoc-Ala-OH, at specific positions within the peptide sequence.

The typical SPPS cycle involving Fmoc-Ala-OH-d1 consists of two main steps:

Deprotection: The Fmoc group of the resin-bound peptide is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free N-terminal amine. uci.eduiris-biotech.de

Coupling: The incoming Fmoc-Ala-OH-d1 is pre-activated to form a reactive species and then added to the resin to form a new peptide bond with the exposed amine of the growing chain. iris-biotech.de This cycle is repeated until the desired peptide sequence is assembled.

The introduction of a single deuterium (B1214612) atom at the α-carbon of alanine (B10760859) is a subtle modification that generally does not significantly alter the chemical reactivity or coupling efficiency during SPPS. The kinetic isotope effect (KIE) for peptide bond formation is negligible because the α-carbon-deuterium (C-D) bond is not broken during the reaction. Therefore, standard coupling reagents and conditions used for non-deuterated amino acids are typically effective for Fmoc-Ala-OH-d1.

However, deuteration at the α-carbon can have a beneficial impact by reducing the risk of certain side reactions, most notably racemization. Racemization, the loss of stereochemical integrity at the chiral α-carbon, can occur during the activation step of the amino acid. nih.gov The mechanism often involves the abstraction of the α-proton to form an enolate intermediate. Because the C-D bond is stronger than a carbon-hydrogen (C-H) bond, its rate of cleavage is slower. This primary kinetic isotope effect can suppress the rate of enolization and, consequently, reduce the extent of racemization, which is particularly crucial for sensitive amino acids or when using aggressive coupling conditions. nih.gov

| Feature | Standard Fmoc-Ala-OH | Fmoc-Ala-OH-d1 | Rationale |

| Coupling Efficiency | High | High | The C-α bond is not broken during peptide bond formation; negligible KIE. |

| Risk of Racemization | Low to moderate | Lower | The stronger C-D bond disfavors the abstraction of the α-substituent, reducing enolization-mediated racemization. nih.gov |

| Common Side Reactions | Standard SPPS side reactions (e.g., deletion, double coupling) | Standard SPPS side reactions | Deuteration does not significantly impact the primary pathways of common SPPS side reactions. |

This interactive table summarizes the comparative impact of deuteration on key SPPS parameters.

The incorporation of Fmoc-Ala-OH-d1 into complex or "difficult" peptide sequences follows established principles for overcoming aggregation and steric hindrance in SPPS. Difficult sequences, often rich in hydrophobic or β-sheet-forming residues, can lead to incomplete coupling reactions and low yields. nih.govgyrosproteintechnologies.com

Key strategies include:

Choice of Coupling Reagents: For routine couplings, carbodiimides like N,N'-diisopropylcarbodiimide (DIC) with an additive such as OxymaPure® are effective. For more challenging couplings involving sterically hindered residues or aggregating sequences, more potent uronium/aminium-based reagents like HATU or HBTU are employed to ensure high coupling efficiency. chempep.com

Solvent Selection: While DMF is the most common solvent, additives like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can be used to disrupt secondary structures and improve solvation of the growing peptide chain. nih.gov

Reaction Monitoring: To ensure complete incorporation, the coupling reaction can be monitored using colorimetric tests like the Kaiser (ninhydrin) test, which detects free primary amines on the resin. nih.gov A negative test indicates a complete reaction, while a positive test signals the need for a second coupling step (recoupling). nih.gov

Microwave-assisted SPPS (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the purity of crude products. creative-peptides.comnih.gov By using microwave energy, the reaction mixture can be heated rapidly and uniformly, significantly reducing the time required for both deprotection and coupling steps. google.comcreative-peptides.com

The application of MW-SPPS is fully compatible with the incorporation of Fmoc-Ala-OH-d1. The microwave energy enhances reaction kinetics without negatively impacting the deuterated compound. This method is particularly advantageous for synthesizing long or difficult peptides where conventional room-temperature synthesis may be inefficient. nih.govmdpi.com Studies have shown that elevated temperatures can help break up peptide chain aggregation on the resin, leading to higher yields and purity. nih.govmdpi.com

| Parameter | Conventional SPPS | Microwave-Assisted SPPS (MW-SPPS) |

| Typical Coupling Time | 30–120 minutes | 2–10 minutes |

| Typical Deprotection Time | 10–30 minutes | 1–5 minutes |

| Reaction Temperature | Room Temperature | Controlled, elevated (e.g., 60-90°C) nih.gov |

| Efficiency for Difficult Sequences | Moderate | High |

| Overall Synthesis Time | Hours to days | Significantly reduced |

This interactive table compares conventional and microwave-assisted SPPS for the incorporation of amino acids like Fmoc-Ala-OH-d1.

Solution-Phase Peptide Synthesis Incorporating Fmoc-Ala-OH-d1

While less common than SPPS, solution-phase peptide synthesis (SPPS) remains a valuable method, particularly for large-scale production of shorter peptides. libretexts.org In this approach, all reactions occur in a homogeneous solution, and the product is isolated and purified after each step.

The incorporation of Fmoc-Ala-OH-d1 in solution-phase synthesis follows the same fundamental principles of protecting group chemistry. libretexts.org The process involves:

Protecting the N-terminus of Fmoc-Ala-OH-d1 (already done) and the C-terminus of the receiving amino acid or peptide (e.g., as a methyl or benzyl (B1604629) ester).

Activating the carboxyl group of Fmoc-Ala-OH-d1 using a coupling reagent like DCC or EDC.

Coupling the activated amino acid with the C-terminally protected amino acid.

Purifying the resulting dipeptide.

Selectively removing either the N-terminal Fmoc group or the C-terminal ester to allow for further chain elongation.

This method provides flexibility but is more labor-intensive than SPPS due to the required purification after each coupling step. libretexts.org

Deuterium Labeling for Advanced Structural and Conformational Studies of Peptides and Proteins

The primary application of peptides synthesized with Fmoc-Ala-OH-d1 is in advanced structural and conformational analysis. nih.gov Deuterium's unique nuclear properties make it an invaluable probe in biophysical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of biomolecules in solution. genscript.comresearchgate.netnih.gov However, for larger peptides and proteins, ¹H NMR spectra can become exceedingly complex and crowded due to the large number of proton signals, leading to severe resonance overlap that hinders analysis. cambridge.orgrsc.org

Site-specific deuterium labeling using Fmoc-Ala-OH-d1 is a key strategy to overcome this limitation. genscript.comrsc.org Since deuterium (²H) has a different gyromagnetic ratio than protium (B1232500) (¹H), it is not observed in a standard ¹H NMR experiment. The substitution of a proton with a deuteron (B1233211) effectively "erases" that proton's signal from the ¹H spectrum. cambridge.org

Key Advantages of Deuteration in NMR:

| Advantage | Description |

| Spectral Simplification | Replacing specific α-protons with deuterons removes their signals and associated spin-spin couplings, reducing crowding and allowing for the unambiguous assignment of neighboring resonances. cambridge.org |

| Probing Dynamics | Deuterium NMR relaxation studies can provide detailed information on the site-specific dynamics and mobility of the peptide backbone and side chains. nih.gov |

| Structural Determination of Large Proteins | In large proteins (>25 kDa), extensive deuteration combined with specific protonation of certain residues (e.g., methyl groups) is essential to reduce relaxation effects (TROSY effect), thereby sharpening signals and enabling structural studies of macromolecular complexes. rsc.org |

| Elucidating Intermolecular Interactions | By selectively deuterating one binding partner (e.g., a peptide) and not the other (e.g., a protein), intermolecular Nuclear Overhauser Effects (NOEs) can be more easily identified, providing crucial distance restraints for defining the binding interface. cambridge.org |

The incorporation of Fmoc-Ala-OH-d1 allows researchers to strategically place a "silent" label at a specific alanine residue, simplifying complex spectral regions and enabling more precise structural and dynamic characterizations. nih.govgenscript.com

Probing Hydrogen-Deuterium Exchange (HDX) Dynamics in Peptides

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to study protein and peptide dynamics, conformational changes, and interactions. The method relies on measuring the rate at which backbone amide hydrogens exchange with deuterium when the peptide is exposed to a deuterated solvent like D₂O. nih.govnih.gov The rate of this exchange is highly dependent on the solvent accessibility of the amide protons and their involvement in hydrogen bonding, which is a key component of secondary structures like alpha-helices and beta-sheets.

The incorporation of Fmoc-Ala-OH-d1 provides a stable, non-exchangeable isotopic label at the α-carbon of the alanine residue. While the primary focus of HDX is on the exchangeable backbone amide protons, the use of site-specifically deuterated building blocks like Fmoc-Ala-OH-d1 serves a crucial role in the precise analysis of the resulting peptide fragments by mass spectrometry. acs.orgrsc.org The stable isotope label ensures that the mass shift observed is due solely to the exchange of amide protons, providing an internal standard for tracking specific fragments during analysis and preventing ambiguity.

The general principle of HDX is that regions of a peptide that are highly flexible or solvent-exposed will exchange protons for deuterium rapidly, whereas regions that are folded, buried within a structure, or involved in ligand binding will be protected from exchange and thus will incorporate deuterium more slowly. nih.gov By quenching the exchange reaction at various time points and analyzing the peptide fragments via mass spectrometry, a map of solvent accessibility across the peptide sequence can be generated.

Table 1: Interpretation of HDX Rates in Peptides

| Exchange Rate | Structural Implication | Deuterium Uptake |

| Fast | Highly flexible, solvent-exposed, or unstructured regions. | High |

| Medium | Partially protected regions, such as loops or turns. | Moderate |

| Slow | Well-structured regions (e.g., α-helices, β-sheets), buried cores. | Low |

| No Exchange | Proline residues (no amide proton). | None |

Probing Peptide Dynamics and Interactions through Isotope Effects

The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule introduces subtle yet significant changes in its physicochemical properties. This phenomenon, known as an isotope effect, arises primarily from the difference in mass between hydrogen and deuterium. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, leading to a lower vibrational frequency. These alterations can influence non-covalent interactions, conformational preferences, and the rates of chemical reactions, providing a sensitive probe for investigating peptide dynamics. nih.govnih.gov

Investigation of Isotope Effects on Peptide Folding and Stability

The incorporation of Fmoc-Ala-OH-d1 allows for the site-specific introduction of deuterium at the α-carbon of an alanine residue within a peptide sequence. This precise placement enables researchers to study the local effects of deuteration on the intricate processes of peptide folding and the thermodynamic stability of the resulting folded state. While the effects are subtle, they can provide high-resolution insights into the forces governing peptide structure.

Table 2: Potential Isotope Effects of α-Carbon Deuteration on Peptide Folding

| Parameter | Potential Effect of Deuteration | Rationale |

| Folding Rate (kf) | Slight increase or decrease | Alteration of the transition state energy due to changes in local vibrational modes and non-covalent interactions. |

| Unfolding Rate (ku) | Slight decrease | Increased stability of the folded state due to stronger C-D bond and altered van der Waals contacts. |

| Thermodynamic Stability (ΔG) | Minor increase | The cumulative effect of subtly altered non-covalent interactions and reduced vibrational energy in the folded state. |

| Conformational Equilibrium | Shift in equilibrium | Preferential stabilization of one conformer over another due to localized stereoelectronic effects. |

Use in Ligand-Receptor Binding Studies (e.g., peptide-based inhibitors)

In the study of ligand-receptor interactions, peptides synthesized with Fmoc-Ala-OH-d1 serve as valuable tools for elucidating binding mechanisms and mapping interaction surfaces. When a peptide-based inhibitor or ligand binds to its target receptor, it undergoes a conformational change and its local environment is significantly altered. The deuterium label at a specific alanine residue acts as a non-invasive spectroscopic probe to monitor these changes. nih.govvanderbilt.edu

One primary application is in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy. ²H (deuterium) NMR can track the signal from the labeled alanine. Upon binding to a receptor, changes in the chemical shift, line width, or relaxation properties of the deuterium signal can indicate that this specific residue is part of the binding interface (the paratope) or is located in a region that undergoes a conformational adjustment upon binding. nih.gov

Furthermore, combining site-specific deuteration with HDX-MS provides a powerful method for mapping binding sites. nih.gov In a typical experiment, the exchange rates of the peptide ligand are measured in both its free and receptor-bound states. Regions of the peptide that are directly involved in the binding interaction become shielded from the solvent and will show a significant reduction in deuterium uptake. By incorporating Fmoc-Ala-OH-d1, researchers can precisely identify fragments containing the labeled residue, confirming that this specific part of the peptide is protected upon binding. This approach is instrumental in the rational design of more potent and specific peptide-based inhibitors. labome.com

Table 3: Applications of Fmoc-Ala-OH-d1 in Binding Studies

| Technique | Role of Deuterium Label | Information Gained |

| ²H NMR Spectroscopy | Spectroscopic probe | Identifies residues at or near the binding interface through changes in the deuterium NMR signal. |

| HDX-Mass Spectrometry | Stable isotopic marker | Maps the binding interface by identifying regions with reduced deuterium exchange upon receptor binding. nih.gov |

| Isotope-Edited IR Spectroscopy | Vibrational probe | Detects changes in local bond vibrations upon binding, providing insight into conformational changes at the labeled site. |

Mechanistic Investigations Utilizing Isotopic Labeling with Fmoc Ala Oh D1

Kinetic Isotope Effects (KIE) Studies in Enzymatic and Chemical Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. The magnitude of the KIE can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. Fmoc-Ala-OH-d1 is an ideal substrate for such studies, particularly in the context of peptide synthesis and enzymatic processes involving alanine (B10760859).

The replacement of a proton with a deuteron (B1233211) leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, primarily due to the lower zero-point energy of the C-D bond. Consequently, if the cleavage of this bond is the rate-determining step of a reaction, a significant decrease in the reaction rate is observed. This is known as a primary kinetic isotope effect.

Medicinal chemists have also utilized the deuterium (B1214612) kinetic isotope effect to slow down the cytochrome P450 metabolism of drugs. A deuterated alanine compound was advanced to phase IIb clinical trials, demonstrating the real-world application of this principle. nih.gov

Primary KIEs are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. A normal primary KIE (kH/kD > 1) indicates that the C-H bond is being cleaved in the rate-limiting step. The magnitude of the KIE can provide insight into the transition state geometry.

Secondary KIEs, on the other hand, occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. These effects are typically smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). Secondary KIEs arise from changes in the vibrational frequencies of the C-D bond between the ground state and the transition state, often due to changes in hybridization of the carbon atom. For example, a change from sp3 to sp2 hybridization during a reaction would result in a normal secondary KIE, while a change from sp2 to sp3 would lead to an inverse KIE.

The table below presents hypothetical data based on typical KIE values observed for enzymatic reactions involving alanine, illustrating how Fmoc-Ala-OH-d1 could be used to dissect reaction mechanisms.

| Isotope Effect Type | Reaction Step | kH/kD | Interpretation |

| Primary KIE | α-Proton abstraction by enzyme | 4.5 | C-H bond cleavage is the rate-determining step. |

| Secondary KIE | Peptide bond formation (sp2 to sp3 change at carbonyl) | 0.95 | Inverse effect suggests a more sterically hindered transition state. |

| Secondary KIE | Racemization at α-carbon (sp3 to sp2-like transition state) | 1.15 | Normal effect indicates a loosening of the C-H bond in the transition state. |

This table is illustrative and provides representative values for educational purposes.

Solvent kinetic isotope effects are observed when a reaction is carried out in a deuterated solvent, such as D₂O, instead of a protic solvent like H₂O. These effects can arise if solvent molecules are directly involved in the reaction mechanism, for example, as a nucleophile or a proton donor/acceptor, or if the solvation of the reactants and the transition state differs significantly.

In studies involving Fmoc-Ala-OH-d1, performing the reaction in a deuterated solvent can help to distinguish between different mechanistic pathways. For instance, in a peptide coupling reaction, if a proton transfer from the solvent is part of the rate-determining step, a significant SKIE would be expected. The combination of substrate and solvent isotope effects can be a particularly powerful tool for dissecting complex reaction mechanisms.

Reaction Mechanism Elucidation in Organic Synthesis via Deuterium Tracing

The deuterium atom in Fmoc-Ala-OH-d1 serves as a stable isotopic label that can be tracked throughout a reaction sequence using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the unambiguous determination of reaction pathways and the fate of specific atoms.

By incorporating Fmoc-Ala-OH-d1 into a synthetic route, chemists can follow the deuterium label to identify which bonds are broken and formed, and to characterize transient intermediates. For example, in a rearrangement reaction, the final position of the deuterium atom can reveal whether the reaction proceeded through a concerted or a stepwise mechanism.

Deuterium-labelling studies are crucial for understanding complex catalytic cycles. researchgate.net For instance, in a metal-catalyzed cross-coupling reaction, the use of a deuterated substrate can help to elucidate the mechanism of oxidative addition, transmetalation, and reductive elimination steps. While specific examples focusing on Fmoc-Ala-OH-d1 are not abundant in the literature, the utility of deuterated amino acids as probes in biological and organic reactions is well-established. nih.gov

The stereochemical fate of the deuterium-labeled carbon is a powerful indicator of the reaction mechanism. Reactions that proceed with retention, inversion, or racemization of the stereocenter provide critical mechanistic insights.

A notable example is the catalytic stereoinversion of L-alanine to deuterated D-alanine. nih.gov This process, which can be achieved using a combination of an achiral pyridoxal (B1214274) analogue and a chiral base, demonstrates that the α-proton is abstracted to form a planar intermediate, which is then stereoselectively re-protonated (or in this case, deuterated) to yield the opposite enantiomer. nih.govresearchgate.net Such studies provide a deep understanding of stereocontrol in chemical reactions.

Furthermore, the propensity for racemization during peptide synthesis is a significant concern. The use of Fmoc-Ala-OH-d1 can be a valuable tool to quantify the extent of racemization during peptide coupling reactions. nih.govnih.gov By analyzing the stereochemical purity of the resulting peptide, researchers can optimize coupling reagents and conditions to minimize this unwanted side reaction. The table below summarizes the expected stereochemical outcomes for different reaction mechanisms involving an α-deuterated alanine derivative.

| Reaction Mechanism | Stereochemical Outcome at α-Carbon | Mechanistic Implication |

| SN2 Reaction | Inversion of configuration | Backside attack of the nucleophile. |

| SN1 Reaction | Racemization | Formation of a planar carbocation intermediate. |

| Enzyme-Catalyzed Racemization | Racemization | Abstraction of the α-deuteron to form a planar enolate/enamine intermediate. |

| Stereospecific Deuteration | Retention or Inversion | The catalyst or reagent controls the facial selectivity of the deuteration. |

Metabolic Pathway Tracing and Flux Analysis Using Fmoc-Ala-OH-d1 Derivatives

The use of stable isotope-labeled compounds, such as those derived from Fmoc-Ala-OH-d1, has become a cornerstone in the field of mechanistic biology. These labeled molecules serve as powerful tracers, enabling researchers to follow the metabolic fate of specific atoms and molecules within complex biological systems. This approach provides invaluable insights into metabolic pathway activities, the rates of biochemical reactions (flux), and the intricate regulatory networks that govern cellular function. By introducing a deuterated version of alanine, investigators can track its incorporation into various biomolecules, thereby elucidating metabolic dynamics without perturbing the system with radioactive isotopes.

Use of Deuterated Alanine in Protein Synthesis Rate Measurements (e.g., 2H2O labeling)

The measurement of protein synthesis rates is fundamental to understanding cellular growth, maintenance, and response to stimuli. A widely adopted and powerful method for this purpose involves the administration of deuterated water (2H2O), which leads to the in vivo labeling of non-essential amino acids like alanine. duke.eduphysiology.orgnih.gov Deuterium from 2H2O is incorporated into alanine primarily through the process of transamination, where it labels the α- and β-hydrogens. physiology.org This newly synthesized 2H-labeled alanine then becomes part of the cellular pool available for protein synthesis. maastrichtuniversity.nl

By measuring the incorporation of this deuterated alanine into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of specific proteins or the entire proteome. physiology.orgresearchgate.net This is typically achieved by collecting tissue samples, hydrolyzing the proteins back into their constituent amino acids, and then analyzing the isotopic enrichment of alanine using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govnih.gov

The 2H2O labeling method offers several advantages over traditional tracer techniques that use labeled amino acids. duke.edunih.gov It is non-invasive, relatively inexpensive, and allows for the measurement of protein synthesis over extended periods, from days to weeks, under free-living conditions. duke.edumaastrichtuniversity.nl This long-term integration provides a more comprehensive picture of protein dynamics compared to short-term infusion studies. duke.edu The rapid equilibration of 2H2O with body water creates a stable and homogenous precursor pool, simplifying the calculations required to determine synthesis rates. physiology.orgphysiology.orgnih.gov

| Step | Description | Analytical Technique |

|---|---|---|

| 1. Administration of 2H2O | Deuterated water is provided to the organism, typically in the drinking water, leading to enrichment of the body water pool. physiology.org | - |

| 2. In Vivo Labeling of Alanine | Deuterium from body water is incorporated into non-essential amino acids, such as alanine, through metabolic processes like transamination. physiology.orgmaastrichtuniversity.nl | - |

| 3. Incorporation into Protein | The newly synthesized 2H-labeled alanine is used by the cellular machinery for de novo protein synthesis. maastrichtuniversity.nl | - |

| 4. Sample Collection and Processing | Tissue biopsies or blood samples are collected. Proteins are isolated and hydrolyzed to release individual amino acids. researchgate.netnih.gov | - |

| 5. Isotopic Enrichment Analysis | The ratio of 2H-labeled alanine to unlabeled alanine is measured. nih.gov | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govnih.gov |

| 6. Calculation of Synthesis Rate | The fractional synthesis rate (FSR) is calculated based on the rate of incorporation of labeled alanine into protein over time. physiology.org | Mathematical Modeling |

Elucidation of Enzyme Substrate Specificity with Labeled Analogs

Understanding the specificity of an enzyme for its substrate is crucial for deciphering its biological function and for the development of targeted therapeutics. openbiochemistryjournal.comresearchgate.net Isotope-labeled substrate analogs, including those that could be derived from Fmoc-Ala-OH-d1, are invaluable tools in these investigations. By replacing a standard substrate with a labeled version, researchers can track the binding and catalytic processing by the enzyme with high precision.

One common approach involves synthesizing a library of potential substrates where specific positions are labeled. openbiochemistryjournal.com When these labeled substrates are incubated with an enzyme, the reaction products can be analyzed using mass spectrometry. openbiochemistryjournal.com The presence of the isotopic label in the product confirms that the enzyme can process that specific substrate. This method can be used to determine the preferred amino acid sequences for proteases or the structural requirements for other enzymes. openbiochemistryjournal.com